molecular formula C11H13NO2 B11903842 H-D-Tqa-OH

H-D-Tqa-OH

Cat. No.: B11903842
M. Wt: 191.23 g/mol
InChI Key: QYYIBCOJRFOBDJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-D-Tqa-OH is a hydroxyethyl group-containing quaternary ammonium salt. Quaternary ammonium salts are widely used in various industries due to their surface-active properties and antimicrobial activities. The hydroxyethyl group enhances the hydrophilic properties of the compound, making it suitable for applications in detergents, fabric softeners, and other personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Tqa-OH involves a two-step process. Initially, mono-, di-, or tri-alkyl tertiary amines react with hydrochloric acid to form the corresponding ammonium salts. Subsequently, these salts undergo ethoxylation with ethylene oxide under mild reaction conditions. The reaction is facilitated by the presence of hydrochloric acid, which helps in opening the ethylene oxide ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The process involves continuous monitoring of temperature and pressure to maintain the desired reaction conditions. The final product is purified using techniques such as distillation and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: H-D-Tqa-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

H-D-Tqa-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Tqa-OH involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The hydroxyethyl group enhances the compound’s solubility, allowing it to penetrate cell membranes more effectively. This dual action makes this compound an effective antimicrobial agent .

Comparison with Similar Compounds

  • Monolauryl dimethyl hydroxyethyl ammonium chloride
  • Didecyl methyl hydroxyethyl ammonium chloride
  • Trioctyl hydroxyethyl ammonium chloride

Comparison: H-D-Tqa-OH is unique due to its specific hydroxyethyl group, which provides enhanced hydrophilicity compared to other quaternary ammonium salts. This property makes it more effective in applications requiring high solubility and surface activity. Additionally, its antimicrobial properties are superior due to the combined action of the quaternary ammonium and hydroxyethyl groups .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14)/t10-/m1/s1

InChI Key

QYYIBCOJRFOBDJ-SNVBAGLBSA-N

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)CC(=O)O

Canonical SMILES

C1C(NCC2=CC=CC=C21)CC(=O)O

Origin of Product

United States

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